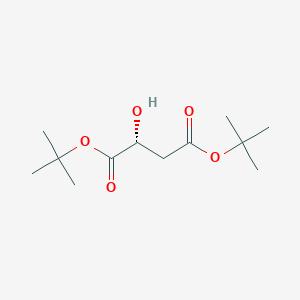
(R)-Di-t-butyl 2-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Di-t-butyl 2-hydroxysuccinate, or (R)-DTBSH, is an organic compound with a wide range of applications in the laboratory. It is a chiral molecule, meaning that it has two different forms, known as enantiomers, which are mirror images of each other. (R)-DTBSH has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has also been studied for its potential therapeutic uses.
Applications De Recherche Scientifique
(R)-DTBSH has been studied for its potential scientific research applications. It has been used as a substrate in the synthesis of a variety of compounds, including pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, (R)-DTBSH has been studied for its potential therapeutic uses, such as in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of (R)-DTBSH is not well understood. However, it is believed to act as an enzyme inhibitor, which means that it binds to enzymes and prevents them from performing their normal functions. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(R)-DTBSH has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and pain in animal models. Additionally, (R)-DTBSH has been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-DTBSH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has been found to be relatively non-irritating to the skin and eyes. However, (R)-DTBSH has several limitations for use in laboratory experiments. It is not very soluble in water, which can limit its use in some experiments. Additionally, it can be difficult to separate the enantiomers of (R)-DTBSH, which can limit its use in asymmetric synthesis reactions.
Orientations Futures
There are several potential future directions for (R)-DTBSH. It could be studied further for its potential therapeutic uses, such as in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of a variety of compounds, such as pharmaceuticals. Finally, it could be studied further for its potential biochemical and physiological effects, such as its ability to inhibit the activity of various enzymes.
Méthodes De Synthèse
(R)-DTBSH can be synthesized through a variety of methods. One of the most common methods involves the reaction of di-t-butyl succinate with hydrogen peroxide in the presence of a base. This reaction produces (R)-DTBSH and di-t-butyl peroxide. Other methods for synthesizing (R)-DTBSH involve the use of catalysts, such as palladium, copper, or nickel.
Propriétés
IUPAC Name |
ditert-butyl (2R)-2-hydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKKVHSVSLTAV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)
![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)





![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)



